D-Prolinol

Catalog No.
S714506
CAS No.
68832-13-3
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Prolinol

CAS Number

68832-13-3

Product Name

D-Prolinol

IUPAC Name

[(2R)-pyrrolidin-2-yl]methanol

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m1/s1

InChI Key

HVVNJUAVDAZWCB-RXMQYKEDSA-N

SMILES

C1CC(NC1)CO

Canonical SMILES

C1CC(NC1)CO

Isomeric SMILES

C1C[C@@H](NC1)CO

D-Prolinol as a Building Block and Scaffolding Agent

D-Prolinol's unique structure, containing a cyclic ring and an amine group, makes it a valuable building block in the synthesis of various biomolecules. Researchers utilize it to create peptides with specific conformations and functionalities, crucial for studying protein-protein interactions and developing novel drugs []. Additionally, D-Prolinol serves as a scaffolding agent in the design of supramolecular structures with tailored properties for applications in catalysis and drug delivery [].

D-Prolinol in Enzyme Inhibition and Drug Discovery

D-Prolinol exhibits inhibitory effects on certain enzymes, making it a valuable tool in studying enzyme function and exploring potential therapeutic applications. For instance, research suggests D-Prolinol's ability to inhibit enzymes involved in collagen degradation, making it a potential candidate for treating conditions like osteoarthritis []. Furthermore, its interaction with specific enzymes involved in cancer cell proliferation has sparked interest in its potential role in developing anti-cancer drugs [].

D-Prolinol is a chiral amino-alcohol that serves as an important building block in organic synthesis. It is the D-enantiomer of prolinol, which is derived from the naturally occurring amino acid proline. The molecular formula of D-Prolinol is C5H9NO2, and it has a molecular weight of 115.13 g/mol. D-Prolinol is characterized by its unique structure, which includes a pyrrolidine ring and a hydroxyl group, allowing it to participate in various

Due to its chiral nature. It is commonly used in asymmetric synthesis, where it acts as a chiral auxiliary or catalyst in reactions such as:

  • Hajos–Parrish–Eder–Sauer–Wiechert reaction: Utilized for synthesizing complex organic molecules.
  • Baylis–Hillman reaction: Involves the formation of carbon-carbon bonds.
  • Michael addition reactions: Where it facilitates the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

These reactions leverage the stereochemistry of D-Prolinol to produce enantiomerically enriched compounds, which are crucial in pharmaceutical applications.

D-Prolinol exhibits significant biological activity, particularly in metabolic processes. It is known to play a role as a metabolite in various organisms and has been studied for its potential effects on metabolic pathways. Its unique structural properties allow it to interact with biological systems, influencing enzymatic activities and potentially affecting physiological responses.

The synthesis of D-Prolinol can be achieved through various methods, with one notable approach being the reduction of proline using lithium aluminum hydride. Additionally, recent advancements have introduced methods involving asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde:

  • Asymmetric Catalytic Hydrogenation:
    • Pyrrolidine-2-formaldehyde is dissolved in an organic solvent.
    • A catalyst (e.g., (R)-SpiroPAP-Me-Ir) and potassium tert-butoxide are added.
    • The reaction occurs under controlled temperature and pressure conditions to yield D-Prolinol with high enantiomeric purity (up to 99% ee) .
  • Oxidation:
    • The intermediate product from hydrogenation undergoes oxidation using potassium permanganate, followed by purification steps such as recrystallization .

D-Prolinol finds extensive applications in various fields:

  • Pharmaceuticals: Used as a chiral building block in drug design and development.
  • Catalysis: Functions as a chiral catalyst in asymmetric synthesis, enhancing the selectivity and yield of target compounds.
  • Material Science: Investigated for its potential use in developing new materials with specific properties due to its unique structural characteristics.

Research has focused on the interactions of D-Prolinol with different substrates and reagents. Studies indicate that its chiral nature significantly influences reaction pathways and outcomes, making it an essential component in designing catalysts for stereoselective reactions. The interactions often lead to high yields and selectivity for desired enantiomers in complex organic syntheses.

D-Prolinol shares structural similarities with other compounds that possess chiral centers. Here are some notable comparisons:

CompoundStructure TypeUnique Features
L-ProlineNatural amino acidNaturally occurring; used widely in biology
ProlinolChiral amino-alcoholPrecursor to D-Prolinol; used as chiral ligand
DL-ProlineRacemic mixtureContains both enantiomers; less selective
HydroxyprolineHydroxy amino acidImportant in collagen structure; different properties

D-Prolinol's uniqueness lies in its specific enantiomeric form, which provides distinct advantages over its counterparts in asymmetric synthesis and catalysis. Its ability to enhance selectivity in

XLogP3

-0.3

Sequence

P

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

D-prolinol

Dates

Modify: 2023-08-15

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